(R)-1-(Thiophen-2-yl)ethanamine hydrochloride
Description
(R)-1-(Thiophen-2-yl)ethanamine hydrochloride is a chiral amine salt featuring a thiophene ring substituted at the 2-position of the ethanamine backbone. The compound’s structure (C₆H₁₀ClNS; molecular weight 179.67 g/mol) includes a thiophene heterocycle, which confers unique electronic and steric properties compared to phenyl or aliphatic analogs. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents, making it suitable for pharmaceutical or synthetic use .
Properties
IUPAC Name |
(1R)-1-thiophen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVTULVSCSWOB-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of (R)-1-(Thiophen-2-yl)ethanamine hydrochloride generally follows these key strategies:
Detailed Preparation Methods
Organometallic Activation of Thiophene
A crucial step involves activating the thiophene ring at the 2-position to introduce the ethylamine side chain. This can be achieved by:
- Grignard Reagent Formation: Reacting 2-bromothiophene with magnesium chips in anhydrous solvent to form 2-thiophenylmagnesium bromide.
- Lithium-Halogen Exchange: Treating thiophene with butyllithium in the presence of tetramethylethylenediamine to form 2-lithiothiophene.
- Sodium Metal Activation: Cooling thiophene to 0 °C and stirring with sodium metal to form 2-sodiothiophene.
These organometallic intermediates serve as nucleophiles for subsequent addition reactions.
Addition to N-(Protecting Group)-Aziridine
The organometallic thiophene intermediates undergo nucleophilic ring-opening addition to aziridines bearing N-protecting groups (e.g., ethoxycarbonyl). This reaction is carried out in anhydrous, non-protic solvents under controlled temperatures (-60 to 100 °C), with thiophene nucleophile added dropwise to the aziridine solution. The process yields N-(protecting group)-2-thiophene ethylamine intermediates after aqueous workup and organic extraction.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature Range | Solvent Type | Notes |
|---|---|---|---|---|
| Organometallic formation | 2-bromothiophene + Mg or BuLi + TMEDA | 0 to room temp | Ether, THF | Anhydrous, inert atmosphere |
| Aziridine addition | N-(protecting group)-aziridine + organometallic | -60 to 100 °C | Anhydrous, non-protic | Controlled dropwise addition |
| Workup | Water quench, organic extraction | Room temp | Organic solvents (e.g., dichloromethane) | Drying and concentration |
Hydrolysis and Deprotection
The protected intermediate is hydrolyzed under alkaline conditions to remove the protecting group, liberating the free 2-thiophene ethylamine. The reaction mixture is neutralized (pH > 7), and the amine is extracted with organic solvents, dried, and concentrated to yield the free amine in approximately 80% yield.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride, typically in an organic solvent such as isopropanol or ethanol. This step stabilizes the amine and facilitates purification as a crystalline solid.
Alternative Synthetic Routes
ChemicalBook reports alternative synthetic pathways starting from 2-chlorothiophene and nitroethylene via Grignard reagents, followed by reduction and purification steps. Hydrogenation under pressure (autoclave) at elevated temperatures (120 °C) with palladium or Raney nickel catalysts is used to reduce intermediates to the desired amine.
Data Tables Summarizing Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard formation | 2-bromothiophene + Mg, anhydrous THF | - | Formation of 2-thiophenylmagnesium bromide |
| Aziridine addition | N-(ethoxycarbonyl)-aziridine + organometallic | - | Controlled temp, anhydrous solvent |
| Hydrolysis & deprotection | Alkaline hydrolysis, pH > 7, organic extraction | ~80 | Free 2-thiophene ethylamine obtained |
| Hydrogenation reduction | Nitro intermediates + Pd/C or Raney Ni, H2, 120 °C | ~80-100 | Alternative route via nitro compounds |
| Hydrochloride salt formation | HCl in isopropanol or ethanol, reflux or room temp | High | Crystalline hydrochloride salt formed |
Scientific Research Applications
Synthesis Overview
The synthesis of (R)-1-(Thiophen-2-yl)ethanamine hydrochloride typically involves several key steps:
- Formation of the Thiophene Ring : Various methods such as the Gewald reaction and Paal-Knorr synthesis can be employed.
- Introduction of the Ethanamine Group : The thiophene derivative reacts with an appropriate amine source.
- Resolution of Enantiomers : Chiral resolution techniques are used to separate the racemic mixture into its enantiomers.
- Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt using hydrochloric acid.
Scientific Research Applications
(R)-1-(Thiophen-2-yl)ethanamine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry
- Serotonin Receptor Modulation : This compound is investigated for its potential as a serotonin 5-HT1A receptor antagonist, which is relevant in treating anxiety and depression.
- Analgesic Properties : Research indicates that derivatives of thiophen-2-yl ethanamine exhibit analgesic effects comparable to established analgesics like (-)-pentazocine hydrochloride .
Antimycobacterial Activity
Studies have shown that thiophene derivatives, including (R)-1-(Thiophen-2-yl)ethanamine hydrochloride, possess significant antimycobacterial activity against both drug-susceptible and drug-resistant strains of tuberculosis. Minimum inhibitory concentration values have been reported in the range of 0.02–0.12 μg/mL for susceptible strains and 0.031–0.24 μg/mL for resistant strains .
Neurological Applications
The compound's ability to cross the blood-brain barrier enhances its relevance in central nervous system applications, influencing pathways related to pain perception and possibly other neurological functions .
Case Studies and Experimental Findings
Several studies have explored the biological activity of thiophene derivatives, providing insights applicable to (R)-1-(Thiophen-2-yl)ethanamine hydrochloride:
- Analgesic Activity : Research has indicated significant analgesic effects, suggesting potential applications in pain management.
- Antimycobacterial Activity : Studies demonstrate potent antimycobacterial activity against various strains of tuberculosis.
- Antidepressant Potential : Compounds similar to this compound have shown effects on norepinephrine and serotonin uptake in synaptosomal preparations, indicating potential as atypical antidepressants.
Mechanism of Action
The mechanism of action of ®-1-(Thiophen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| (R)-1-(Thiophen-2-yl)ethanamine hydrochloride | 1305712-32-6* | C₆H₁₀ClNS | 179.67 | Thiophene, R-configuration |
| (S)-1-(Thiophen-2-yl)ethanamine hydrochloride | 1305712-32-6 | C₆H₁₀ClNS | 179.67 | Thiophene, S-configuration |
| (R)-1-(5-Bromothiophen-3-yl)ethanamine HCl | 2418596-90-2 | C₆H₉BrClNS | 242.56 | Bromothiophene |
| N-Methyl-1-(thiophen-2-yl)methanamine | 58255-18-8 | C₆H₉NS | 127.21 | Methylamine, no chirality |
*Note: CAS number for the R-enantiomer is inferred from , which lists the S-enantiomer.
Table 2: Functional Group Impact on Properties
| Substituent | Example Compound | Effect on Properties |
|---|---|---|
| Bromine (Thiophene) | (R)-1-(5-Bromothiophen-3-yl)ethanamine | Increased lipophilicity, halogen bonding |
| Nitro (Phenyl) | (R)-1-(3-Nitrophenyl)ethanamine HCl | Electron-withdrawing, redox activity |
| Chlorobenzyl | N-(2-Chlorobenzyl)-2-(thiophen-2-yl) | Enhanced aromatic interactions |
Biological Activity
(R)-1-(Thiophen-2-yl)ethanamine hydrochloride is a chiral compound notable for its thiophene moiety, which imparts unique chemical properties. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : CHClNS
- Molecular Weight : 163.67 g/mol
- Structure : The compound features a thiophen-2-yl group attached to an ethanamine backbone, making it a significant building block in organic synthesis and medicinal chemistry.
Currently, specific mechanisms of action for (R)-1-(thiophen-2-yl)ethanamine hydrochloride remain undocumented. However, it is hypothesized that the compound may exhibit biological activities similar to other thiophene derivatives. Notably, derivatives of thiophen-2-yl ethanamine have demonstrated analgesic properties comparable to established analgesics such as (-)-pentazocine hydrochloride.
Interaction with Biological Targets
Research indicates that (R)-1-(thiophen-2-yl)ethanamine hydrochloride can interact with various biological targets, influencing pathways related to pain perception and potentially other neurological functions. Its ability to cross the blood-brain barrier enhances its relevance in central nervous system applications.
Case Studies and Experimental Findings
Several studies have explored the biological activity of thiophene derivatives, providing insights applicable to (R)-1-(thiophen-2-yl)ethanamine hydrochloride:
- Analgesic Activity : Research has indicated that compounds with similar structures possess significant analgesic effects, suggesting potential applications in pain management.
- Antimycobacterial Activity : A study on thiophene-arylamide derivatives showed potent antimycobacterial activity against both drug-susceptible and drug-resistant strains of tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 0.02–0.12 μg/mL for susceptible strains and 0.031–0.24 μg/mL for resistant strains .
- Selectivity Index : The selectivity index (SI) for certain thiophene derivatives was calculated to evaluate their therapeutic potential against various pathogens while minimizing cytotoxicity .
Synthesis Pathways
The synthesis of (R)-1-(thiophen-2-yl)ethanamine hydrochloride typically involves several key steps:
- Starting Materials : Thiophene reacts with ethylamine.
- Hydrochloride Formation : The resultant amine is treated with hydrochloric acid to yield the hydrochloride salt.
These synthetic routes are crucial for developing new therapeutic agents based on this compound's structure .
Applications
The potential applications of (R)-1-(thiophen-2-yl)ethanamine hydrochloride span various fields:
- Medicinal Chemistry : As a precursor in drug development due to its interaction with biological targets.
- Chemical Synthesis : Utilized in creating more complex molecules in organic synthesis.
Q & A
Q. What are the common synthetic routes for (R)-1-(Thiophen-2-yl)ethanamine hydrochloride?
Methodological Answer:
- Mannich Reaction : Reacting thiophene derivatives with formaldehyde and ammonia/amine precursors under acidic conditions. Hydrochloride salt formation is achieved via HCl treatment.
- Alkylation : Thiophen-2-ylmethyl halides can be alkylated with ammonia or protected amines, followed by deprotection and salt formation.
- Pharmaceutical Analogy : Similar to thiophene carboxamide syntheses (e.g., articaine derivatives), where amidation and esterification are key steps .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using programs like SHELXL for refinement .
- NMR Spectroscopy : H and C NMR to verify substituent positions on the thiophene ring and amine group.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., Exact Mass: 193.0102 ).
Q. How is enantiomeric purity determined for chiral amine derivatives like this compound?
Methodological Answer:
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G* level calculations to analyze HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy and reactivity in biological systems .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up in academic settings?
Methodological Answer:
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values .
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic forms affecting spectral data.
- Mercury Software : Visualize crystal packing to identify hydrogen bonds or steric clashes that may explain discrepancies .
Q. What DFT protocols are suitable for studying its interaction with biological targets?
Methodological Answer:
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Q. What intermolecular interactions dominate its crystal packing?
Methodological Answer:
Q. How to predict metabolic pathways using in silico tools?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
